molecular formula C23H23N3O2S2 B2399715 1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one CAS No. 315691-79-3

1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one

Cat. No. B2399715
CAS RN: 315691-79-3
M. Wt: 437.58
InChI Key: CIJKIYXJCHCXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE” is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .


Synthesis Analysis

A related compound, “4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile”, was synthesized for the first time in a 40% yield by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system (reflux, 6 h) .


Molecular Structure Analysis

The molecular structure of “5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE” consists of a thiophene ring fused to a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions of these types of compounds can vary. For instance, the Mannich aminomethylation of 5’,6’,7,‘8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound “2-(Benzylamino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one” include a density of 1.4±0.1 g/cm3, a molar refractivity of 88.5±0.5 cm3, and a polar surface area of 82 Å2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research on related compounds often involves complex synthesis processes to explore their chemical properties and potential applications. For example, compounds with similar structures have been synthesized through methods involving base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization, demonstrating a versatile approach to creating amino-substituted benzo[b]pyrimido[5,4-f]azepines (Acosta Quintero et al., 2018). These methods highlight the flexibility in designing and synthesizing complex heterocyclic compounds.

  • Chemical Transformations : The reactivity of similar compounds towards different reagents opens up possibilities for generating a wide range of derivatives, each with potentially unique properties and applications. For instance, sulfur-containing poly-condensed heterocyclic derivatives from 1,3-benzothiazole have been prepared, showcasing the ability to create compounds with varied biological activities through targeted chemical transformations (El-Gazzar & Hafez, 2008).

Potential Biological Activities

  • Antimicrobial and Antifungal Potential : The synthesis and biological evaluation of new compounds often aim to discover potential antimicrobial and antifungal agents. Research has demonstrated that derivatives of pyrimidine and pyrazole, synthesized through microwave irradiative cyclocondensation, have been evaluated for their insecticidal and antimicrobial potential, showing promising results against specific microorganisms (Deohate & Palaspagar, 2020).

  • Antitumor and Analgesic Activities : Compounds with structural similarities have been synthesized and assessed for their antitumor and analgesic activities. For example, research on 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has explored their potential as analgesic agents based on their high potency in mouse models and minimal gastrointestinal side effects (Muchowski et al., 1985).

Mechanism of Action

The mechanism of action for “5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE” is not available .

Future Directions

Future directions could involve further exploration of the synthesis, properties, and potential applications of these types of compounds. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and screened for their antimicrobial activity .

properties

IUPAC Name

1-benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c27-22(15-8-2-1-3-9-15)26-13-7-6-12-18(23(26)28)30-21-19-16-10-4-5-11-17(16)29-20(19)24-14-25-21/h1-3,8-9,14,18H,4-7,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJKIYXJCHCXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)SC2=NC=NC3=C2C4=C(S3)CCCC4)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.